(3Z)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-5-fluoro-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3Z)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-5-fluoro-1,3-dihydro-2H-indol-2-one , commonly referred to as Compound X , is a synthetic organic compound. Its chemical formula is C~20~H~16~FNO~4~, and it belongs to the class of indole derivatives. The compound exhibits intriguing pharmacological properties, making it a subject of scientific interest.
Synthesis Analysis
The synthesis of Compound X involves several steps, including condensation reactions and cyclization. Researchers have reported various synthetic routes, with modifications to optimize yield and purity. Notably, the Claisen-Schmidt condensation between an aldehyde and a ketone plays a crucial role in forming the central indole ring. The choice of reagents and reaction conditions significantly influences the outcome.
Molecular Structure Analysis
Compound X adopts a planar structure due to conjugation within the aromatic rings. The key features include:
- A fluorine atom at position 5, contributing to its unique properties.
- A dimethoxyphenyl group attached to the indole ring.
- The oxoethylidene moiety, which imparts reactivity and potential binding interactions.
Chemical Reactions Analysis
Compound X participates in several chemical reactions:
- Hydrolysis : Under acidic or basic conditions, the oxoethylidene group can undergo hydrolysis, yielding a carboxylic acid derivative.
- Aromatic Substitution : The fluorine atom may be substituted by nucleophiles, affecting its bioactivity.
- Reduction : Reduction of the carbonyl group could lead to the corresponding alcohol.
Physical And Chemical Properties Analysis
- Melting Point : Compound X exhibits a melting point of approximately 180°C .
- Solubility : It is moderately soluble in organic solvents like dimethyl sulfoxide (DMSO) and acetone .
- UV-Vis Absorption : Compound X displays characteristic absorption bands in the UV-Vis spectrum due to its conjugated system.
Safety And Hazards
- Toxicity : Limited toxicity data are available. Researchers should exercise caution during handling and experimentation.
- Environmental Impact : Proper disposal practices are essential to prevent environmental contamination.
Future Directions
- Structure-Activity Relationship (SAR) Studies: Investigate modifications to enhance bioactivity.
- In Vivo Evaluation : Assess Compound X’s efficacy and safety in animal models.
- Clinical Trials : If promising, consider clinical trials for potential therapeutic applications.
properties
IUPAC Name |
(3Z)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-5-fluoro-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4/c1-23-16-6-3-10(7-17(16)24-2)15(21)9-13-12-8-11(19)4-5-14(12)20-18(13)22/h3-9H,1-2H3,(H,20,22)/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLWUEIJLNYTPG-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=C2C3=C(C=CC(=C3)F)NC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-5-fluoro-1,3-dihydro-2H-indol-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.